molecular formula C14H12O3 B182552 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 5066-65-9

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B182552
CAS No.: 5066-65-9
M. Wt: 228.24 g/mol
InChI Key: BHFGGNLNMIPQQY-CMDGGOBGSA-N
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Description

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a furan-2-yl group at the β-position and a 4-methoxyphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . This compound’s structure has been confirmed via X-ray crystallography, revealing key geometric parameters such as bond angles (e.g., C14–C9–C10 = 117.17°) and torsion angles (e.g., O15–C1–C2–C3 = −5.9°) that influence its supramolecular packing and reactivity . Synthesized via Claisen-Schmidt condensation or microwave-assisted methods , it typically forms yellow solids with moderate yields (e.g., 30% in LabMol-80) and high HPLC purity (>99%) .

Properties

IUPAC Name

3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGGNLNMIPQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288179
Record name 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5066-65-9
Record name 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Base-Catalyzed Synthesis

A representative procedure involves dissolving 4-methoxyacetophenone (5.2 g, 34.6 mmol) and furfuraldehyde (4.6 g, 47.9 mmol) in a 2:1 v/v ethanol-water mixture (30 mL). Aqueous sodium hydroxide (10–20% w/v) is added dropwise under vigorous stirring at 0–5°C. The mixture is refluxed for 2–4 hours, cooled, and neutralized with dilute HCl. The precipitated product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate to yield yellow crystals (82% yield, m.p. 311–313 K).

Key parameters influencing yield:

  • Molar ratio: A 1:1.2 ketone-to-aldehyde ratio minimizes side reactions.

  • Catalyst concentration: 10–15% NaOH maximizes enolate formation without promoting aldol byproducts.

  • Temperature: Reflux conditions (40–60°C) enhance reaction kinetics, while initial low-temperature mixing prevents exothermic runaway.

Solvent-Free Mechanochemical Synthesis

Recent advancements employ solvent-free grinding techniques to improve atom economy and reduce waste. In one protocol, 4-methoxyacetophenone (1.5 g, 10 mmol) and furfuraldehyde (1.06 g, 11 mmol) are mixed with potassium hydroxide pellets (1.2 g, 30 mmol) in a mortar. Grinding for 20–30 minutes induces a color change from pale yellow to deep orange, signaling chalcone formation. The crude product is dissolved in dichloromethane, filtered to remove base residues, and purified via silica gel chromatography (94.4% yield, m.p. 90–93°C).

Advantages over conventional methods:

  • Reaction time: Completion within 30 minutes vs. 2–4 hours for solution-phase reactions.

  • Yield enhancement: Near-quantitative yields due to minimized solvent-mediated side reactions.

  • Environmental impact: Elimination of volatile organic solvents aligns with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics through rapid dielectric heating. A modified procedure irradiates a mixture of 4-methoxyacetophenone (2.0 g, 13.3 mmol), furfuraldehyde (1.8 g, 18.6 mmol), and KOH (1.6 g, 40 mmol) in ethanol (15 mL) at 180 W for 5–10 minutes. Post-reaction workup yields 89% pure product, with a 15-fold reduction in reaction time compared to conventional heating.

Optimization insights:

  • Power settings: 150–200 W balances heating efficiency and thermal decomposition risks.

  • Solvent selection: Ethanol’s high microwave absorption coefficient (tan δ = 0.941) ensures efficient energy transfer.

Structural Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and crystallographic analyses:

Table 1: Spectroscopic Properties of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

TechniqueKey Data
IR (KBr) 1658 cm⁻¹ (C=O stretch), 1594 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy)
¹H NMR δ 8.04 (2H, dd, J = 8.4 Hz, ArH), 7.61 (1H, d, J = 15.3 Hz, α-vinylic), 7.52 (2H, dd, J = 8.4 Hz, ArH), 6.67 (1H, d, J = 15.3 Hz, β-vinylic), 3.87 (3H, s, OCH₃)
X-ray Dihedral angles: 12.96° (enone vs. 4-methoxyphenyl), 7.89° (enone vs. furan); π-π stacking (3.760 Å)

Yield Optimization and Byproduct Management

Table 2: Comparative Yields Across Synthetic Methods

MethodCatalystSolventTemperatureTimeYield (%)
ConventionalNaOHEtOH/H₂OReflux2 hr82
MechanochemicalKOHSolvent-freeRT30 min94.4
MicrowaveKOHEtOH180 W10 min89

Common byproducts include unreacted starting materials and aldol adducts, separable via column chromatography using hexane:ethyl acetate (4:1). Recrystallization from ethyl ether or ethanol produces X-ray-quality crystals.

Industrial-Scale Considerations

For bulk synthesis, the mechanochemical method offers scalability advantages:

  • Equipment: High-shear mixers replace mortar-pestle setups for kilogram-scale production.

  • Cost analysis: Solvent-free protocols reduce raw material costs by 40% compared to solution-phase routes.

  • Purity: Industrial batches (≥98% HPLC purity) require one recrystallization step .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

  • Starting Material for Synthesis : It serves as a precursor for synthesizing various heterocyclic compounds. The presence of both furan and methoxy groups allows for diverse chemical modifications, leading to the creation of novel derivatives with enhanced properties.
  • Antimicrobial Properties : Studies indicate that chalcone derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. This makes them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism involves interaction with molecular targets such as enzymes and receptors involved in cancer progression .

Medicinal Chemistry

  • Drug Development : The unique structural features of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one make it a promising candidate in drug design, particularly for developing therapeutic agents targeting cancer and inflammatory diseases .

Industrial Applications

  • Production of Dyes and Pigments : The compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties, which are enhanced by the presence of the furan ring.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Chalcone Derivatives

Compound Name Substituents (α/β Positions) Melting Point (°C) Yield (%) HPLC Purity (%) Key References
3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl / furan-2-yl Not reported ~30* >99
LabMol-70 4-(methylsulfanyl)phenyl / furan-2-yl 152 25 100
LabMol-71 4-(methylsulfanyl)phenyl / furan-2-yl 114 19 99.05
a15 () 4-methoxyphenyl / 3,4-dimethoxyphenyl 104.9–106.4 Not reported 99.64
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl / 4-hydroxyphenyl Not reported Not reported Not reported

*Estimated from analogous synthesis in LabMol-80 .

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group enhances solubility and electronic stability compared to sulfanyl or halogenated analogues (e.g., LabMol-70, LabMol-76) .
  • Melting Points : Methoxy-substituted derivatives (e.g., a15) exhibit lower melting points (~105°C) than sulfanyl-containing analogues (LabMol-70: 152°C), likely due to weaker intermolecular interactions .
  • Synthetic Challenges : Furan-containing chalcones often exhibit lower yields (e.g., 19–30%) compared to phenyl-substituted derivatives, possibly due to steric hindrance or side reactions during condensation .

Key Observations :

  • Antioxidant Potential: Methoxy and hydroxyl groups enhance radical scavenging, as seen in PC12 cell protection studies .
  • Enzyme Inhibition : Furan-containing derivatives (e.g., Compound 1 in ) show strong tyrosinase inhibition (IC50 = 12.5 µM), attributed to π-π stacking with the enzyme’s active site .
  • Structural-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) improve anti-inflammatory activity, while bulky substituents (e.g., sulfanyl) favor antitubercular effects .

Computational and Supramolecular Insights

  • Quantum Chemical Descriptors : The HOMO-LUMO gap of methoxy-substituted chalcones (e.g., −8.723 eV in ) suggests higher chemical reactivity compared to hydroxylated analogues (−8.171 eV), aligning with their antioxidant efficacy .
  • Supramolecular Arrangements : Hirshfeld surface analysis reveals that methoxy groups facilitate C–H···O and π–π interactions, stabilizing crystal packing compared to ethoxy or trimethoxy derivatives .

Biological Activity

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a methoxy-substituted phenyl group, which contribute to its biological activity. The structure can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer activity of several chalcone derivatives against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound demonstrated IC50 values of 4.64 µg/mL against HepG2 and 3.44 µg/mL against MCF7 cells, indicating potent anticancer activity comparable to standard chemotherapeutics .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression. It was found to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Reference
MCF73.44 ± 0.19
HepG24.64 ± 0.23
A549Not specified-

Antibacterial Activity

In addition to its anticancer properties, this chalcone derivative has shown promising antibacterial activity against various pathogens.

Research Findings

A study highlighted the effectiveness of furan derivatives in inhibiting the growth of Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Table 2: Antibacterial Activity of Chalcone Derivatives

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli64
Staphylococcus aureusNot specified-

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. Studies have indicated that derivatives similar to this compound can significantly reduce inflammation markers.

Mechanism and Efficacy

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain chalcone derivatives could suppress TNF-α production by up to 50% in activated macrophages .

Q & A

Q. What are the established synthetic routes for 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

The compound is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and furfural. Key optimization steps include:

  • Molar ratio (1:1.2 for ketone:aldehyde)
  • Base catalyst (NaOH in ethanol) at 60–70°C for 4–6 hours .
  • Purification via recrystallization (ethanol) or column chromatography (silica gel, hexane/ethyl acetate 7:3). Typical yields range from 65–75%, with purity confirmed by melting point (341 K) and TLC (Rf = 0.5 in hexane:EtOAc) .

Q. How can researchers confirm the molecular structure and purity of this compound?

Use a combination of:

  • X-ray crystallography : Monoclinic crystal system (P21/n), unit cell parameters (a = 7.1583 Å, b = 19.1516 Å, c = 8.4293 Å, β = 94.357°, Z = 4) .
  • Spectroscopy :
  • 1H NMR (δ 7.8–6.3 ppm for aromatic protons, δ 3.8 ppm for OCH3)
  • FT-IR (C=O stretch at ~1660 cm⁻¹, furan C-O at 1015 cm⁻¹)
    • High-resolution mass spectrometry (HRMS) : m/z 228.24 [M]+ .

Q. What preliminary biological screening methods are appropriate for assessing its bioactivity?

Conduct:

  • Antimicrobial assays : Disk diffusion (10–100 µg/mL) against E. coli and S. aureus with ampicillin as control.
  • Antioxidant tests : DPPH radical scavenging (IC50 calculation via UV-Vis at 517 nm).
  • Cytotoxicity : MTT assay (24–72 hr exposure) on cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Use:

  • Molecular docking (AutoDock Vina) against COX-2 (PDB 5KIR) and EGFR (PDB 1M17), focusing on binding affinity (ΔG < −7 kcal/mol).
  • DFT calculations (B3LYP/6-311G**) to analyze electronic properties (HOMO-LUMO gap, dipole moment) linked to bioactivity.
  • MD simulations (NAMD, 100 ns) to assess protein-ligand stability (RMSD < 2 Å) .

Q. What strategies resolve contradictions in reported biological activity across studies?

Implement:

  • Standardized dose-response curves (0.1–100 µM) with controlled serum (5–10% FBS) and exposure time (24–72 hr).
  • Mechanistic validation : Western blot for apoptosis markers (e.g., Bcl-2, caspase-3) or qPCR for oxidative stress genes (e.g., Nrf2).
  • Statistical rigor : ANOVA with post-hoc Tukey tests (p < 0.05) and triplicate replicates .

Q. How does the compound’s crystal packing influence its physicochemical properties?

Analyze via:

  • X-ray diffraction : Intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) impact solubility and stability.
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H = 25%, C···H = 18%) .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C correlates with thermal stability .

Q. What methodologies compare the bioactivity of structural analogs (e.g., fluorinated or methoxy variants)?

Employ:

  • SAR studies : Synthesize analogs (e.g., 3-(4-fluorophenyl) derivatives) and test IC50 values against parent compound.
  • 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements for activity.
  • Pharmacophore modeling (Discovery Studio) to identify critical functional groups .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

  • Solubility screening : Use shake-flask method (24 hr equilibrium) in buffers (pH 1.2–7.4) and DMSO.
  • Hansen solubility parameters : Compare experimental vs. predicted (HSPiP software) values.
  • Dynamic light scattering (DLS) : Detect aggregation at >0.1 mg/mL concentrations .

Q. Why do computational and experimental logP values differ?

  • Experimental validation : Use shake-flask HPLC (octanol/water partition).
  • Correct for ionization : Adjust pH to 7.4 (physiological relevance).
  • Software calibration : Compare ChemAxon and ACD/Labs predictions with experimental data .

Methodological Tables

Property Value/Method Reference
Melting Point341 K (DSC)
Crystal SystemMonoclinic (P21/n)
LogP (Predicted)2.8 (ChemAxon)
Anticancer Activity (MCF-7)IC50 = 18.7 µM (MTT assay)

Key Research Findings

  • The compound’s E-configuration (C7–C8 bond) is critical for bioactivity, confirmed by X-ray .
  • Non-covalent interactions (C–H···O) stabilize crystal packing, influencing dissolution rates .
  • Methoxy group at C4 enhances electron-donating capacity, improving radical scavenging .

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